5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol
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Overview
Description
5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol is a chemical compound that features a cyclohexyl group attached to an amino group, which is further connected to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol typically involves the reaction of 2-methylphenol with a cyclohexylamine derivative under controlled conditions. The process may include steps such as:
Formation of the Amino Alcohol: This involves the reaction of cyclohexanone with ammonia or an amine to form the corresponding amino alcohol.
Coupling Reaction: The amino alcohol is then coupled with 2-methylphenol using a suitable coupling agent, such as a carbodiimide or a phosphine-based reagent, under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of phenolic ethers or esters.
Scientific Research Applications
5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Used in the preparation of enantiomerically pure beta-amino acids.
Uniqueness
5-(((1S,2S)-2-Hydroxycyclohexyl)amino)-2-methylphenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-[[(1S,2S)-2-hydroxycyclohexyl]amino]-2-methylphenol |
InChI |
InChI=1S/C13H19NO2/c1-9-6-7-10(8-13(9)16)14-11-4-2-3-5-12(11)15/h6-8,11-12,14-16H,2-5H2,1H3/t11-,12-/m0/s1 |
InChI Key |
SCQHPSDMOFSSDP-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@H]2CCCC[C@@H]2O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2O)O |
Origin of Product |
United States |
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